molecular formula C38H76NO6P B1238675 [(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate

Cat. No.: B1238675
M. Wt: 674 g/mol
InChI Key: QDXTYNOQCQVNET-NUKVNZTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate is a complex organic compound that belongs to the class of sphingolipids. These compounds are known for their significant roles in cellular signaling and structural integrity of cell membranes. This particular compound is a derivative of sphingosine, a key component in the sphingolipid metabolism pathway.

Scientific Research Applications

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.

    Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell proliferation.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate typically involves multiple steps:

    Synthesis of Sphingosine Backbone: The initial step involves the synthesis of the sphingosine backbone through a series of reactions including aldol condensation, reduction, and selective protection/deprotection steps.

    Amidation: The sphingosine backbone is then subjected to amidation with icosanoic acid to form the icosanoylamino derivative.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group at the third position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that can produce sphingosine derivatives. These microorganisms are cultured in large bioreactors, and the desired compound is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the sphingosine backbone to a single bond, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated sphingosine derivatives.

    Substitution: Formation of various phosphoester derivatives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors on the cell surface, such as sphingosine-1-phosphate receptors. These interactions trigger a cascade of intracellular signaling pathways that regulate various cellular functions, including cell growth, differentiation, and apoptosis. The phosphorylation state of the compound is crucial for its activity, as it determines its ability to bind to these receptors.

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate: A closely related compound with similar biological functions but differing in the length of the fatty acid chain.

    Ceramide: Another sphingolipid involved in cell signaling, but with a different structure and function.

Uniqueness

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its specific fatty acid chain length and the presence of a phosphate group, which confer distinct biological properties and receptor interactions compared to other sphingolipids.

Properties

Molecular Formula

C38H76NO6P

Molecular Weight

674 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C38H76NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(41)39-36(35-45-46(42,43)44)37(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40H,3-30,32,34-35H2,1-2H3,(H,39,41)(H2,42,43,44)/b33-31+/t36-,37+/m0/s1

InChI Key

QDXTYNOQCQVNET-NUKVNZTCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 2
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 3
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 4
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 5
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 6
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] dihydrogen phosphate

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